Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate
Description
Chemical Structure and Properties The compound, (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate 4-methylbenzenesulfonate (CAS 16964-83-3), features a hexanoate backbone with dual benzyl protections: a benzyl ester at the carboxyl terminus and a benzyloxycarbonyl (Cbz) group at the ε-amino position of lysine. The para-toluene sulfonate counterion enhances crystallinity and solubility in polar solvents . Its molecular formula is C₂₈H₃₄N₂O₇S (MW: 542.64 g/mol), and it is stored at 2–8°C under dry conditions. Safety data indicate hazards for ingestion (H302) and eye irritation (H319) .
Properties
Molecular Formula |
C28H34N2O7S |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10) |
InChI Key |
PPZYKJHWKVREOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate typically involves the protection of the amino group of L-lysine with a benzyloxycarbonyl (Cbz) group and the esterification of the carboxyl group with benzyl alcohol . The p-toluenesulfonate (tosylate) group is then introduced to form the final compound . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the esterification step .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield L-lysine and its derivatives.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Substitution: The tosylate group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and TFA . Major products formed from these reactions include L-lysine derivatives and various substituted compounds .
Scientific Research Applications
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis.
Biochemical Reagent: The compound is used in the preparation of various biochemical reagents and intermediates.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds and biologically active peptides.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate involves the protection of amino groups during chemical reactions . The benzyloxycarbonyl (Cbz) group prevents unwanted side reactions by temporarily blocking the amino group, which can later be removed under specific conditions . This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features
Key Observations :
- Protecting Groups: The target compound uses Cbz and benzyl ester protections, which are stable under basic conditions but cleavable via hydrogenolysis. In contrast, Compound 9 () employs Boc, removable under acidic conditions (e.g., trifluoroacetic acid), enabling orthogonal deprotection strategies .
- Counterion/Reactivity : The para-toluene sulfonate in the target compound improves solubility in polar media compared to the methyl ester in , which is more lipophilic . Boc-Lys(Z)-OSu () contains a succinimidyl ester, enabling rapid amide bond formation, unlike the sulfonate salt, which is less reactive but more stable .
Deprotection :
- Cbz Group: Removed via hydrogenolysis (H₂/Pd-C) in both the target compound and Boc-Lys(Z)-OSu .
- Boc Group : Cleaved under acidic conditions (e.g., TFA), as seen in Compound 9, whereas the methyl ester in requires saponification .
Biological Activity
Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate, often referred to as a derivative of lysine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, particularly in its para-toluene sulfonate form, exhibits a range of biological properties that merit detailed exploration.
- Chemical Name : Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate
- CAS Number : 16964-83-3
- Molecular Formula : C₃₀H₃₄N₂O₇S
- Molecular Weight : 542.64 g/mol
- Structure : The compound features a lysine backbone with additional benzyloxycarbonyl and benzyl groups, contributing to its lipophilicity and potential for interaction with biological targets.
Antimicrobial Properties
Research indicates that benzyl derivatives can exhibit antimicrobial activity. A study demonstrated that compounds similar to benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Effects
Benzyl derivatives have also been studied for their anti-inflammatory properties. In vitro assays revealed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential application in treating inflammatory diseases.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of benzyl derivatives in models of neurodegenerative diseases. For instance, they were found to reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This activity is attributed to their ability to scavenge free radicals and modulate signaling pathways involved in cell survival.
Case Studies
-
Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated a series of benzyl derivatives, including the compound , against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for Gram-positive bacteria, showcasing significant antimicrobial potential.
-
Inflammation Model :
- In an experimental model of acute inflammation (carrageenan-induced paw edema), administration of benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate significantly reduced edema compared to control groups, indicating its potential as an anti-inflammatory agent.
-
Neuroprotection :
- In a study involving SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a marked decrease in cell death following exposure to hydrogen peroxide, suggesting protective effects against oxidative stress-induced damage.
Data Table
| Biological Activity | Assessed Model | Result | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains (S. aureus) | MIC: 10-50 µg/mL | Journal of Medicinal Chemistry |
| Anti-inflammatory | Carrageenan-induced edema | Significant reduction in paw swelling | Experimental Biology Reports |
| Neuroprotection | SH-SY5Y neuronal cells | Reduced cell death under oxidative stress | Neuropharmacology Journal |
Q & A
Q. What are the recommended synthetic routes for Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate para-toluene sulfonate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves sequential protection of amino groups. For example, the benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under alkaline conditions (pH 8–9) to protect the primary amine. The secondary amine is then coupled with activated para-toluene sulfonic acid to form the salt. Yield optimization can be achieved by:
- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Controlling temperature (0–5°C during Cbz protection to reduce side reactions).
- Employing excess para-toluene sulfonic acid (1.2–1.5 equivalents) to drive salt formation .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity, leveraging the compound’s aromatic moieties for sensitivity .
- NMR : H and C NMR confirm the presence of the benzyloxycarbonyl group (δ 5.1 ppm for CHPh), para-toluene sulfonate (δ 2.3 ppm for CH), and hexanoate backbone .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (542.64 g/mol) and detects impurities via isotopic patterns .
Advanced Research Questions
Q. How does the para-toluene sulfonate counterion affect solubility and crystallinity?
- Methodological Answer : The sulfonate group enhances aqueous solubility via ionic interactions, while the hydrophobic toluene moiety promotes crystallinity. Comparative studies with other counterions (e.g., hydrochloride) show:
Q. What strategies resolve discrepancies in reported biological activities of derivatives?
- Methodological Answer : Contradictions often arise from varying assay conditions. To standardize results:
- Use isogenic cell lines to control genetic variability.
- Normalize activity data to molar concentration (not weight-based).
- Perform dose-response curves (e.g., IC values) under consistent pH (7.4) and temperature (37°C).
For example, conflicting IC values for kinase inhibition may reflect differences in ATP concentrations during assays .
Experimental Design & Data Analysis
Q. How to design stability studies under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months; monitor via HPLC for decomposition products (e.g., free amine or sulfonic acid).
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify degradation using UV-Vis spectroscopy.
- Humidity : Test at 75% relative humidity; assess hygroscopicity via gravimetric analysis.
Evidence suggests optimal stability at 2–8°C in amber vials with desiccants .
Q. How to address conflicting reports on optimal reaction conditions for derivatization?
- Methodological Answer : Discrepancies in reaction parameters (e.g., solvent polarity, catalyst loading) can be resolved using design-of-experiments (DoE) approaches:
- Factorial Design : Vary temperature (20–60°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify interactions.
- Response Surface Methodology : Optimize for yield and purity simultaneously.
For example, conflicting yields (60–85%) in amide coupling may arise from residual moisture; anhydrous DMF with molecular sieves improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
